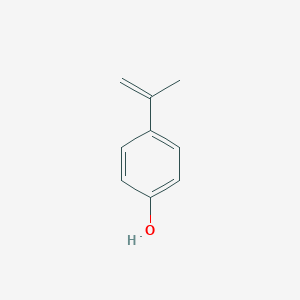

4-Isopropenylphenol

Cat. No. B043103

Key on ui cas rn:

4286-23-1

M. Wt: 134.17 g/mol

InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04346249

Procedure details

A quartz tube 40 cm×16 mm, inside diameter, with Vigreux indentations 1" above the top of the bottom joint was packed with 3 cm of quartz rings, 28 cm (equivalent to 44.16 grams) of the calcium-nickel phosphate catalyst of formula I, which had previously been calcined at about 800° for a period of about 17 hours and then filled with additional quartz rings (for heat transfer). Thermocouples were placed on the side of the tube and the tube placed in a vertical furnace. At the top of the tube was placed a manifold from which the air and liquid feeds were added. At the bottom of the tube were placed in series three three-necked flasks, the first two being immersed in ice/water baths. The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr. Then the liquid feed composed of phenol, water, and isopropylphenol in the molar ratio of 2.8:2.0:1.0 was introduced to provide an addition rate of 0.15 ml/min. After specified volumes of feed had been introduced, the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver and analyzed for para-isopropenylphenol content by NHMR spectroscopy (proton nuclear magnetic resonance). Table I shows the results of para-isopropenylphenol formation as a function of the moles of para-isopropylphenol used.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O)([CH3:10])[CH3:9]>P([O-])([O-])([O-])=O.[Ni+2].[Ca+2].O>[C:8]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH3:10])=[CH2:9].[CH:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:7])=[CH:13][CH:12]=1)([CH3:10])[CH3:9] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C1=C(C=CC=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

44.16 g

|

|

Type

|

catalyst

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Ni+2].[Ca+2]

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with additional quartz rings (for heat transfer)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

feeds were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide an addition rate of 0.15 ml/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had been introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver

|

Outcomes

Product

Details

Reaction Time |

17 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04346249

Procedure details

A quartz tube 40 cm×16 mm, inside diameter, with Vigreux indentations 1" above the top of the bottom joint was packed with 3 cm of quartz rings, 28 cm (equivalent to 44.16 grams) of the calcium-nickel phosphate catalyst of formula I, which had previously been calcined at about 800° for a period of about 17 hours and then filled with additional quartz rings (for heat transfer). Thermocouples were placed on the side of the tube and the tube placed in a vertical furnace. At the top of the tube was placed a manifold from which the air and liquid feeds were added. At the bottom of the tube were placed in series three three-necked flasks, the first two being immersed in ice/water baths. The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr. Then the liquid feed composed of phenol, water, and isopropylphenol in the molar ratio of 2.8:2.0:1.0 was introduced to provide an addition rate of 0.15 ml/min. After specified volumes of feed had been introduced, the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver and analyzed for para-isopropenylphenol content by NHMR spectroscopy (proton nuclear magnetic resonance). Table I shows the results of para-isopropenylphenol formation as a function of the moles of para-isopropylphenol used.

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O)([CH3:10])[CH3:9]>P([O-])([O-])([O-])=O.[Ni+2].[Ca+2].O>[C:8]([C:4]1[CH:5]=[CH:6][C:1]([OH:7])=[CH:2][CH:3]=1)([CH3:10])=[CH2:9].[CH:8]([C:11]1[CH:16]=[CH:15][C:14]([OH:7])=[CH:13][CH:12]=1)([CH3:10])[CH3:9] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)C1=C(C=CC=C1)O

|

Step Three

|

Name

|

|

|

Quantity

|

44.16 g

|

|

Type

|

catalyst

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[Ni+2].[Ca+2]

|

Step Four

[Compound]

|

Name

|

ice water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

filled with additional quartz rings (for heat transfer)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

feeds were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide an addition rate of 0.15 ml/min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

had been introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver

|

Outcomes

Product

Details

Reaction Time |

17 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)(C)C1=CC=C(C=C1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C1=CC=C(C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |